molecular formula C15H14O3 B7793503 4-(2,4-Dimethylphenoxy)benzoic acid

4-(2,4-Dimethylphenoxy)benzoic acid

Cat. No.: B7793503
M. Wt: 242.27 g/mol
InChI Key: RSCPCSGHNOWQCK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylphenoxy group

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-8-14(11(2)9-10)18-13-6-4-12(5-7-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCPCSGHNOWQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,4-dimethylphenoxy)- typically involves the reaction of 2,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the reaction of 2,4-dimethylphenol with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzoic acid, 4-(2,4-dimethylphenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

4-(2,4-Dimethylphenoxy)benzoic acid serves as a key building block in the synthesis of various organic compounds. Its structure allows for further modifications, enabling the development of new derivatives with enhanced properties.

  • Table 1: Synthetic Routes and Yields
Reaction TypeReagents UsedYield (%)
Nucleophilic Substitution2,4-Dimethylphenol + Benzoic Acid75-85
EsterificationAlcohol + Acid70-80
ReductionLiAlH₄65-75

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-tuberculosis agents and other pharmaceuticals. Studies have shown that derivatives of benzoic acid can inhibit key enzymes involved in bacterial metabolism.

  • Case Study: Anti-Tuberculosis Activity
    A study demonstrated that structurally similar benzoic acid derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting the enzyme dihydrofolate reductase (MtDHFR), which is crucial for bacterial growth and survival.

Materials Science

In materials science, this compound is utilized in the synthesis of polyarylene phthalides, which are important for creating high-performance polymers. These materials are known for their thermal stability and mechanical properties.

  • Table 2: Properties of Polyarylene Phthalides
PropertyValue
Glass Transition Temp150 °C
Thermal Decomposition>300 °C
Mechanical StrengthHigh

The biological activities of this compound have been explored in various studies. Its interaction with biological targets can lead to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in diseases where these enzymes play a critical role.

Plant Growth Regulation

Benzoic acid derivatives have also been studied for their ability to regulate plant growth, showcasing their versatility beyond human health applications.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,4-dimethylphenoxy)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4-(2,4-Dimethylphenoxy)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with benzoic acid derivatives. Methods often include:

  • Esterification : Reacting the phenolic compound with benzoic acid in the presence of a dehydrating agent.
  • Direct coupling : Utilizing coupling agents to facilitate the formation of the ether bond between the phenolic and benzoic acid moieties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Acinetobacter baumannii, indicating potent antibacterial activity .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism : The anticancer activity is believed to involve apoptosis induction through interactions with cellular components such as tubulin, disrupting microtubule formation necessary for cell division .

Research Findings

StudyFindings
Exhibited potent antimicrobial activity against drug-resistant strains with low MIC values.
Demonstrated significant cytotoxicity against A549 and HeLa cell lines; effective in inducing apoptosis.
Investigated the structural properties related to bioactivity, emphasizing the importance of functional groups in enhancing efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of phenolic compounds found that this compound was among the most effective against S. aureus, particularly its drug-resistant variants. The study utilized both broth microdilution methods and time-kill assays to confirm its bactericidal properties .
  • Cytotoxicity Assessment : In another investigation focused on cancer therapies, this compound was tested against multiple cancer cell lines. Results indicated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

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